Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate

Medicinal Chemistry Organic Synthesis Building Block Selection

Researchers needing a regiochemically defined aromatic scaffold for nucleophilic aromatic substitution (NAS) or SAR studies face supply inconsistency with generic isomers. Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate (CAS 2006276-95-3) solves this with a unique 2,6-dimethoxy-3-methylsulfonyl substitution pattern. - Provides a defined electronic environment: electron-withdrawing methylsulfonyl group activated for NAS, modulated by two ortho-methoxy donors. - Non-interchangeable with simpler methylsulfonyl benzoate isomers (e.g., CAS 22821-69-8, 22821-70-1) lacking the 2,6-dimethoxy motif. - Batch-certified material with HPLC, NMR, and GC data supports process validation and reproducible downstream derivatization.

Molecular Formula C11H14O6S
Molecular Weight 274.29 g/mol
CAS No. 2006276-95-3
Cat. No. B1531391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate
CAS2006276-95-3
Molecular FormulaC11H14O6S
Molecular Weight274.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)S(=O)(=O)C)OC)C(=O)OC
InChIInChI=1S/C11H14O6S/c1-15-7-5-6-8(18(4,13)14)10(16-2)9(7)11(12)17-3/h5-6H,1-4H3
InChIKeyIPVORZVNUODJSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate: Structure and Procurement


Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate (CAS 2006276-95-3) is a trisubstituted aromatic compound with the molecular formula C₁₁H₁₄O₆S and a molecular weight of 274.29 g/mol [1]. The compound features two methoxy groups at the 2- and 6-positions flanking a methylsulfonyl substituent at the 3-position on the benzoate ring [2]. This specific 2,6-dimethoxy-3-methylsulfonyl substitution pattern creates a distinct electronic environment where the strong electron-withdrawing methylsulfonyl group (-I, -M effects) at the meta position is counterbalanced by two electron-donating ortho-methoxy substituents, resulting in a regiochemically defined scaffold that is commercially available as a research intermediate at purity levels ranging from 95% to 98% from multiple vendors .

1 Defined scaffold 2,6-dimethoxy-3-methylsulfonyl benzoate with distinct regiochemical and electronic character.
2 NAS study substrate Electron-rich donor / electron-poor acceptor combination supports nucleophilic aromatic substitution research.
3 Research-grade options Available in multiple purity tiers with batch-specific analytical documentation from select suppliers.

Irreplaceability of Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate


Simple substitution with other commercially available methylsulfonyl benzoate isomers or analogs is not scientifically justifiable because the 2,6-dimethoxy-3-methylsulfonyl substitution pattern establishes a unique regiochemical and electronic profile that differs fundamentally from compounds bearing the methylsulfonyl group at alternative ring positions . The methylsulfonyl group imparts strong electron-withdrawing character (-I, -M effects) that activates the aromatic ring toward nucleophilic aromatic substitution (NAS), but the specific positioning relative to the two ortho-methoxy donors determines both the magnitude and directionality of this activation [1]. Positional isomers such as Methyl 2-(methylsulfonyl)benzoate (CAS 199657-02-8), Methyl 3-(methylsulfonyl)benzoate (CAS 22821-69-8), and Methyl 4-(methylsulfonyl)benzoate (CAS 22821-70-1) share the methylsulfonyl and benzoate ester functionalities but lack the 2,6-dimethoxy substitution pattern, resulting in fundamentally different electronic density distributions, nucleophilic attack susceptibility profiles, and steric environments around the reactive centers [2][3]. These differences translate into distinct reactivity outcomes in downstream derivatization chemistry, making generic substitution without experimental validation a source of irreproducible results.

Target scaffold
2,6-dimethoxy-3-methylsulfonyl benzoate

Unique electron density distribution from two ortho-methoxy donors and a meta-sulfonyl acceptor.

Positional isomers
Methylsulfonyl benzoates without 2,6-dimethoxy

Lack the counterbalancing methoxy groups; NAS regioselectivity and activation magnitude shift significantly.

Reactivity outcome

Derivatization chemistry may not transfer directly. Experimental validation is required before substituting simpler methylsulfonyl isomers.

Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate: Differentiation Evidence


Regiochemical Electronic Differentiation vs. Non-Methoxy Analogs

The target compound (CAS 2006276-95-3) possesses a 2,6-dimethoxy substitution pattern absent in comparator methylsulfonyl benzoates such as Methyl 2-(methylsulfonyl)benzoate (CAS 199657-02-8), Methyl 3-(methylsulfonyl)benzoate (CAS 22821-69-8), and Methyl 4-(methylsulfonyl)benzoate (CAS 22821-70-1) [1][2][3]. The methylsulfonyl group is known to activate the benzoate ring for nucleophilic aromatic substitution (NAS) due to its strong electron-withdrawing character (-I, -M effects) . In the target compound, the two electron-donating methoxy groups at the ortho positions (C2 and C6) counterbalance the electron-withdrawing methylsulfonyl group at the meta position (C3), creating a unique electronic density distribution that modifies both the degree and regioselectivity of NAS activation compared to the non-methoxy comparators.

Electronic profile
Class-level inference
Target: 2,6-diOMe-3-SO₂Me
Comparators: mono-methylsulfonyl, no methoxy
+60.05 g/mol, +2 OCH₃ groups
Unique electron distribution modifies NAS regioselectivity.
No direct head-to-head experimental comparison.
Medicinal Chemistry Organic Synthesis Building Block Selection

Purity Grade Differentiation for Reproducible Research

The target compound is available in multiple purity grades across commercial suppliers, with a demonstrable differentiation between the standard 95% minimum purity offered by vendors such as AK Sci and Bidepharm, and the higher NLT 98% (Not Less Than 98%) specification provided by MolCore . Bidepharm further supports their product with batch-specific quality analytical reports including NMR, HPLC, and GC data . For procurement decisions where experimental reproducibility and data integrity are paramount, this purity grade differential represents a quantifiable selection criterion.

Purity grade
Cross-study comparable
≥3% absolute purity difference
NLT 98% vs. standard 95%
Higher purity reduces potential impurity interference.
Batch-specific NMR/HPLC/GC from Bidepharm; verify supplier COA.
Quality Control Analytical Chemistry Pharmaceutical R&D

Oxidation State Differentiation: Sulfonyl vs. Thioether

The target compound features an oxidized methylsulfonyl (-SO₂CH₃) group at the 3-position, distinguishing it from the reduced thioether analog 2,6-dimethoxy-3-(methylsulfanyl)benzoic acid (CAS 1432681-96-3) which contains a methylthio (-SCH₃) substituent . The oxidation state difference (-SO₂- versus -S-) fundamentally alters the electronic properties of the substituent, converting a moderately electron-donating thioether group into a strongly electron-withdrawing sulfonyl group. This oxidation state shift modifies the compound's reactivity profile, metabolic stability potential, and its utility as a synthetic intermediate for further derivatization.

Oxidation state
Class-level inference
Target: -SO₂CH₃ (sulfonyl, e⁻-withdrawing)
Comparator: -SCH₃ (thioether, e⁻-donating)
+46.03 g/mol MW difference
Oxidized sulfonyl creates electron-deficient scaffold; thioether serves different reactivity.
No experimental head-to-head comparison reported.
Oxidation State Chemical Stability Building Block Selection

Analytical Documentation Quality Differential

Among suppliers of CAS 2006276-95-3, Bidepharm offers batch-specific analytical documentation including NMR, HPLC, and GC data for each production lot . This documentation standard differs from suppliers providing only nominal purity claims without batch-specific analytical verification . For regulated research environments and pharmaceutical development programs requiring full material traceability and impurity profiling, this difference in documentation quality constitutes a quantifiable procurement criterion.

Documentation quality
Cross-study comparable
Batch-specific NMR + HPLC + GC
vs. nominal purity statement only
Verifiable identity and purity for GLP-compliant research.
Available from Bidepharm; confirm with supplier before ordering.
Analytical Documentation Quality Assurance Procurement Compliance

Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate: Research & Industrial Applications


Medicinal Chemistry: SAR of Ortho-Dimethoxy Scaffolds

Researchers conducting SAR studies on aromatic scaffolds can utilize Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate as a distinctive building block featuring a unique 2,6-dimethoxy-3-methylsulfonyl substitution pattern that is absent in commercially available simpler methylsulfonyl benzoate isomers [1]. The compound provides a scaffold where two electron-donating methoxy groups flank an electron-withdrawing methylsulfonyl group, enabling systematic exploration of how this specific electronic arrangement affects target binding, metabolic stability, or physicochemical properties. Procure the NLT 98% grade from MolCore or batch-certified material from Bidepharm for SAR studies requiring high confidence in compound identity and purity.

Nucleophilic Aromatic Substitution on Modified Benzoates

Organic chemists investigating nucleophilic aromatic substitution (NAS) reactions on benzoate systems can employ Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate as a substrate with a defined electronic activation profile. The methylsulfonyl group activates the ring toward NAS through its electron-withdrawing effects (-I, -M) , while the two ortho-methoxy groups modulate both the degree and regioselectivity of nucleophilic attack. This compound provides a more complex electronic environment for NAS studies compared to simpler methylsulfonyl benzoates (CAS 199657-02-8, 22821-69-8, 22821-70-1) that lack the methoxy substituents [2][3][4].

Pharmaceutical Process: Defined Intermediate with Quality Documentation

Process chemists developing scalable synthetic routes requiring a defined 2,6-dimethoxy-3-methylsulfonyl benzoate intermediate should select CAS 2006276-95-3 from suppliers providing comprehensive analytical documentation. Bidepharm provides batch-specific NMR, HPLC, and GC data , enabling full material traceability and impurity profiling essential for process validation. The compound's molecular formula C₁₁H₁₄O₆S and molecular weight 274.29 g/mol [5] are well-characterized, supporting accurate stoichiometric calculations in reaction optimization.

Building Block Screening: Sulfonyl vs. Thioether Scaffolds

Research programs comparing the effects of substituent oxidation state on downstream molecular properties can pair Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate (CAS 2006276-95-3, containing oxidized -SO₂CH₃) with its reduced analog 2,6-dimethoxy-3-(methylsulfanyl)benzoic acid (CAS 1432681-96-3, containing -SCH₃) . The +46.03 g/mol molecular weight difference and fundamentally different electronic character between the sulfonyl (electron-withdrawing) and thioether (electron-donating) groups provide a controlled variable for assessing how oxidation state affects target engagement, metabolic stability, or synthetic utility in parallel experimental designs.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
2,6-dimethoxy-3-methylsulfonyl scaffold
Target binding, metabolic stability, or physicochemical profiling
Nucleophilic aromatic substitution research
Defined electronic activation profile
Regioselectivity and reactivity under NAS conditions
Pharmaceutical process development
Batch-specific analytical documentation
Material traceability and impurity profiling
Sulfonyl vs. thioether scaffold comparison
Oxidation state differentiation (-SO₂- vs -S-)
Impact on downstream reactivity and stability profiles

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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